![molecular formula C15H29ClN2O3 B1381589 tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 1823562-19-1](/img/structure/B1381589.png)
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a compound with a molecular weight of 283.41 . It is a colorless oil stored at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 .
Physical And Chemical Properties Analysis
This compound is a colorless oil . and is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Modification
- The compound has been involved in studies exploring its synthesis and structural modification. For example, a synthesis involving the reaction with the Vilsmeier reagent, leading to various structural modifications, has been detailed (Vorona et al., 2007).
Biological Activity and Synthesis
- Research has been conducted on the biological activities and synthesis of derivatives of this compound. Such compounds have potential applications in treating obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Anticonvulsant Potential
- There are studies on its derivatives for anticonvulsant potential. New derivatives of this compound have been synthesized and evaluated for their efficacy in anticonvulsant screening (Aboul-Enein et al., 2014).
Synthetic Routes
- The compound has been a focus in developing new synthetic routes for various chemicals. For instance, studies on stereoselective synthesis of its derivatives as key intermediates in the synthesis of other compounds have been reported (Ibuka et al., 1982).
Role in Chemical Synthesis
- It has been used in the chemical synthesis of various compounds, highlighting its versatility in chemical reactions and its potential as a building block in organic synthesis (Cordes et al., 2013).
Drug Development
- This compound has been studied in the context of drug development, specifically as an antagonist in medicinal chemistry, demonstrating its potential application in pharmaceutical research (Yang et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15;/h12,16,18H,4-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOEOFLFGLTHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

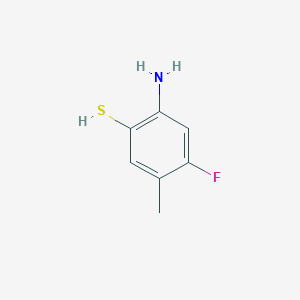
propylamine](/img/structure/B1381508.png)

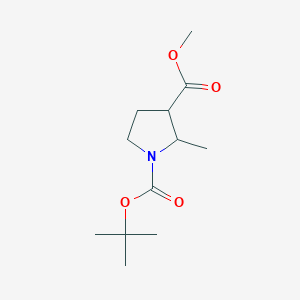

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
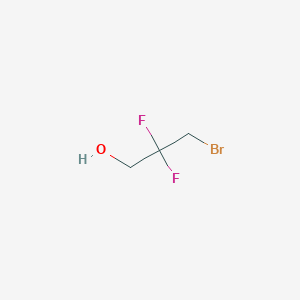
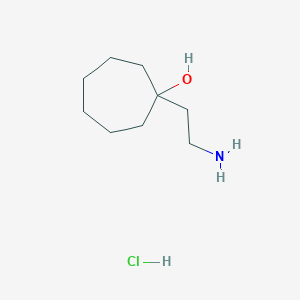
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
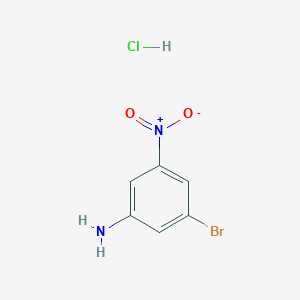
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)